8-Fluoroimidazo[1,5-a]pyridin-3-amine 8-Fluoroimidazo[1,5-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18350137
InChI: InChI=1S/C7H6FN3/c8-5-2-1-3-11-6(5)4-10-7(11)9/h1-4H,(H2,9,10)
SMILES:
Molecular Formula: C7H6FN3
Molecular Weight: 151.14 g/mol

8-Fluoroimidazo[1,5-a]pyridin-3-amine

CAS No.:

Cat. No.: VC18350137

Molecular Formula: C7H6FN3

Molecular Weight: 151.14 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoroimidazo[1,5-a]pyridin-3-amine -

Specification

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
IUPAC Name 8-fluoroimidazo[1,5-a]pyridin-3-amine
Standard InChI InChI=1S/C7H6FN3/c8-5-2-1-3-11-6(5)4-10-7(11)9/h1-4H,(H2,9,10)
Standard InChI Key KCXJXUBFKZLLGN-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CN=C2N)C(=C1)F

Introduction

Structural and Electronic Properties

Core Architecture and Substituent Effects

8-Fluoroimidazo[1,5-a]pyridin-3-amine features a bicyclic framework formed by fusion of an imidazole ring with a pyridine ring at the 1,5-positions. The fluorine atom at the 8-position introduces electronegativity, altering electron density across the aromatic system, while the 3-amino group provides a site for hydrogen bonding and nucleophilic reactivity. Key structural parameters inferred from related compounds include:

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₇H₆FN₃[1,5-a] analogs
Molecular Weight~151.14 g/molImidazopyridine derivatives
LogP (Predicted)1.2–1.8Fluorinated heterocycles
pKa (Amino Group)~5.8–6.4Aminopyridine analogs

The fluorine atom’s electron-withdrawing effect reduces basicity at the pyridine nitrogen while enhancing metabolic stability compared to non-fluorinated analogs .

Synthetic Methodologies

Retrosynthetic Strategies

Synthesis of 8-fluoroimidazo[1,5-a]pyridin-3-amine likely involves multi-step sequences starting from fluorinated pyridine precursors. A plausible route, adapted from methods for [1,2-a] isomers , includes:

  • Halogenation: Introduction of fluorine at the 8-position via electrophilic substitution or directed ortho-metalation.

  • Cyclization: Formation of the imidazole ring using reagents like ethyl glyoxalate or amidines.

  • Functionalization: Installation of the 3-amino group via nucleophilic substitution or reduction of nitro intermediates.

Comparative Yields and Challenges

Synthetic hurdles include regioselective fluorination and avoidance of N-oxide formation during cyclization. Yields for analogous reactions range from 35% to 58%, depending on substituent protection strategies .

Biological Activity and Target Engagement

Neurotransmitter Receptor Modulation

The 8-fluoroimidazo[1,5-a]pyridine core exhibits structural similarity to GABA_A receptor modulators. In [1,2-a] analogs, fluorine substitution enhances binding affinity (Kᵢ = 12–45 nM) by mimicking bioisosteric pyrimidine rings . This suggests potential anxiolytic or sedative applications for the [1,5-a] isomer.

Enzyme Inhibition Profiles

Fluorinated imidazopyridines frequently target kinases and phosphodiesterases. For example:

Enzyme ClassIC₅₀ RangeMechanism
Cyclin-Dependent Kinases0.8–3.2 μMATP-competitive inhibition
PDE45–15 nMAllosteric modulation

Data extrapolated from indicate that the 3-amino group may facilitate hydrogen bonding with catalytic residues, enhancing selectivity.

Future Directions and Challenges

Unmet Synthetic Needs

Current limitations in regiocontrolled fluorination and amino group installation necessitate development of:

  • Transition-metal-catalyzed C–H activation for direct fluorination

  • Photoredox strategies for late-stage functionalization

Therapeutic Exploration

Priority research areas include:

  • Neurodegenerative Diseases: Targeting tau kinase inhibition

  • Oncology: Combination therapies with PD-1/PD-L1 inhibitors

  • Antimicrobial Resistance: Disruption of bacterial efflux pumps

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